

commercial availability of 3-Fluoropiperidine hydrochloride precursors

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Compound of Interest

Compound Name: *3-Fluoropiperidine hydrochloride*

Cat. No.: B1334165

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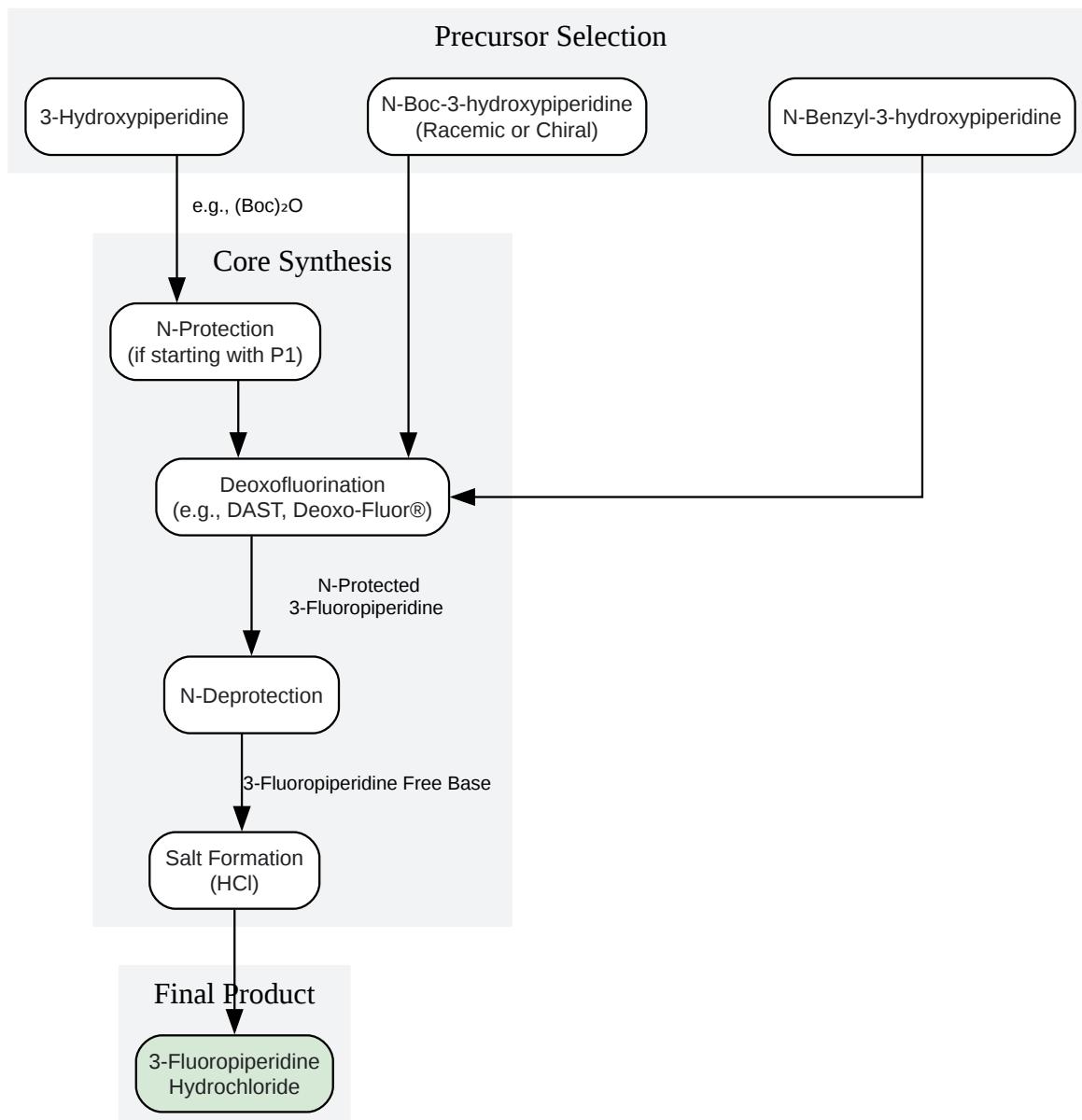
An In-Depth Technical Guide to the Commercial Availability of **3-Fluoropiperidine Hydrochloride** Precursors

For researchers, medicinal chemists, and drug development professionals, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern molecular design. The 3-fluoropiperidine moiety, in particular, is a privileged structural motif, offering a powerful tool to modulate basicity (pKa), metabolic stability, and conformational preference, thereby fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates.[\[1\]](#) This guide provides a field-proven perspective on the synthetic pathways to **3-Fluoropiperidine hydrochloride**, focusing on the commercial availability of its critical precursors and the causal logic behind strategic synthetic choices.

The Strategic Landscape: Synthetic Routes to 3-Fluoropiperidine

The most direct and widely adopted strategy for synthesizing 3-fluoropiperidine involves the nucleophilic deoxofluorination of a readily available 3-hydroxypiperidine precursor. This approach necessitates a two-stage workflow: protection of the piperidine nitrogen, followed by fluorination and subsequent deprotection. The choice of the nitrogen protecting group is a critical decision point that dictates the cost, scalability, and conditions of the overall synthesis.

The general synthetic workflow is visualized below.

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Caption: General Synthetic Workflow for 3-Fluoropiperidine HCl.

Part 1: Core Precursor Analysis and Commercial Availability

The commercial landscape for precursors is robust, offering several strategic starting points. The choice between them depends on factors such as the desired stereochemistry, reaction scale, and cost considerations.

Commercially Available Hydroxylated Piperidine Precursors

The foundational precursors are all derivatives of 3-hydroxypiperidine. The most common commercially available starting materials are summarized below.

Precursor Name	CAS Number	Common Protecting Group	Key Suppliers	Notes
3- Hydroxypiperidin e	6859-99-0	None	Sigma-Aldrich, Theorem Chemical, Tocopharm[2][3] [4]	Most economical starting point but requires an initial N-protection step.
1-Boc-3- hydroxypiperidin e	85275-45-2	tert- Butoxycarbonyl (Boc)	Thermo Fisher, Tocopharm, Echemi[5][6][7]	Very common; Boc group is stable but easily removed with acid. Ideal for lab-scale synthesis.
(S)-1-Boc-3- hydroxypiperidin e	143900-44-1	tert- Butoxycarbonyl (Boc)	Thermo Fisher, various specialty suppliers[7][8]	Essential starting material for enantiomerically pure (S)-3- fluoropiperidine.
(R)-1-Boc-3- hydroxypiperidin e	143900-43-0	tert- Butoxycarbonyl (Boc)	Apollo Scientific, various specialty suppliers[9]	Essential starting material for enantiomerically pure (R)-3- fluoropiperidine.
N-Benzyl-3- hydroxypiperidin e	14813-01-5	Benzyl (Bn)	Santa Cruz Biotechnology, Sigma- Aldrich[10][11]	Benzyl group is robust; deprotection via catalytic hydrogenation is clean and scalable.

Key Fluorinating Reagents

The conversion of the hydroxyl group to a fluoride is the pivotal step. Modern deoxofluorinating agents are preferred for their reliability and substrate scope.

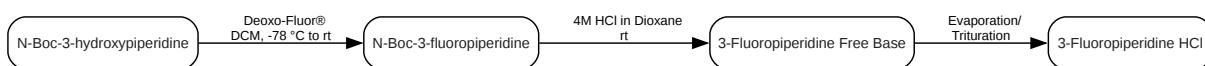
Reagent Name	Acronym/Trad e Name	CAS Number	Key Suppliers	Key Characteristics
(Diethylamino)sulfur trifluoride	DAST	38078-09-0	TCI, Sigma-Aldrich, Thermo Scientific[12][13][14]	The classic, widely used reagent. Effective but has limited thermal stability.
Bis(2-methoxyethyl)aminosulfur trifluoride	Deoxo-Fluor®	202289-38-1	Sigma-Aldrich, Manus Akttева Biopharma[15][16][17]	A thermally more stable and often safer alternative to DAST, with a similar reactivity profile.[15]

Part 2: Field-Proven Experimental Protocols

The following protocols represent self-validating systems, incorporating in-process controls to ensure reaction completion and purity.

Workflow 1: Synthesis from N-Boc-3-hydroxypiperidine

This is the most common route for research and development due to the excellent commercial availability of the precursor and the straightforward deprotection.



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Caption: Synthetic pathway from N-Boc protected precursor.

Step 1: Deoxofluorination of N-Boc-3-hydroxypiperidine

- Causality: The reaction is performed at low temperature (-78 °C) to control the initial exothermic reaction between the alcohol and the fluorinating agent. Dichloromethane (DCM) is an excellent solvent choice due to its inertness and low freezing point.
- Protocol:
 - Dissolve N-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere (N₂ or Ar).
 - Cool the solution to -78 °C using a dry ice/acetone bath.
 - Slowly add Deoxo-Fluor® (1.2 eq) or DAST (1.2 eq) dropwise via syringe.
 - Maintain the temperature at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature and stir overnight.
- Trustworthiness (In-Process Control): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A successful reaction will show the consumption of the starting material and the appearance of a new, typically less polar, product spot.
- Work-up:
 - Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.
 - Separate the organic layer, and extract the aqueous layer twice with DCM.
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
 - Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure N-Boc-3-fluoropiperidine.

Step 2: N-Boc Deprotection and Salt Formation

- Causality: The Boc group is an acid-labile protecting group. A strong acid like HCl, often in an anhydrous organic solvent like dioxane or diethyl ether, is used to cleave the carbamate, releasing isobutylene and carbon dioxide as gaseous byproducts, driving the reaction to completion.[18][19]
- Protocol:
 - Dissolve the purified N-Boc-3-fluoropiperidine (1.0 eq) in a minimal amount of an appropriate solvent like methanol or diethyl ether.
 - Add a solution of 4M HCl in 1,4-dioxane (4-5 eq) and stir the mixture at room temperature for 2-4 hours.
- Trustworthiness (In-Process Control): The formation of a precipitate (the hydrochloride salt) is a strong visual indicator of reaction progress. The reaction can also be monitored by TLC or by ^1H NMR to observe the disappearance of the characteristic t-butyl signal (~1.4 ppm).
- Work-up:
 - Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
 - Triturate the resulting solid or oil with diethyl ether or pentane to induce precipitation/solidification.
 - Filter the solid, wash with cold diethyl ether, and dry under high vacuum to yield **3-Fluoropiperidine hydrochloride** as a solid.

Conclusion: A Strategic Approach to Synthesis

The synthesis of **3-Fluoropiperidine hydrochloride** is a well-established process enabled by a mature and competitive commercial market for its key precursors. For rapid, discovery-phase synthesis, the N-Boc-3-hydroxypiperidine route offers convenience and straightforward execution. For larger-scale campaigns where cost and atom economy are paramount, starting from unprotected 3-hydroxypiperidine or using the N-benzyl analogue may provide a more economical pathway. The choice of fluorinating agent, with Deoxo-Fluor® offering enhanced thermal stability over DAST, allows chemists to tailor the process to their specific laboratory

safety and handling capabilities. By understanding the commercial availability and the chemical logic behind each synthetic step, researchers can efficiently and reliably access this critical building block for advanced drug discovery programs.

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